4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
Overview
Description
4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide is a compound that belongs to the class of acyl thioureas. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes both hydrophilic and hydrophobic moieties, makes it a versatile ligand for metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions . The reaction conditions are generally mild, ensuring the stability of the compound throughout the synthesis process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar acylation reactions. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles, including amines and alcohols, can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide has several scientific research applications, including:
Medicine: Its inhibitory activity against enteroviruses suggests potential antiviral applications.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrases by binding to the active site of the enzyme, thereby preventing its catalytic activity . The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
- 3-bromo-4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
- N-[(4-sulfamoylphenyl)carbamothioyl]benzamide
Uniqueness
This compound is unique due to its specific structural features, including the presence of both tert-butyl and sulfonamide groups. These features contribute to its versatility as a ligand and its potential biological activity. Compared to similar compounds, it exhibits distinct inhibitory activity against certain enzymes and viruses, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-tert-butyl-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-18(2,3)13-6-4-12(5-7-13)16(22)21-17(25)20-14-8-10-15(11-9-14)26(19,23)24/h4-11H,1-3H3,(H2,19,23,24)(H2,20,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVGHIKLKYYWIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101135952 | |
Record name | N-[[[4-(Aminosulfonyl)phenyl]amino]thioxomethyl]-4-(1,1-dimethylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101135952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501111-61-1 | |
Record name | N-[[[4-(Aminosulfonyl)phenyl]amino]thioxomethyl]-4-(1,1-dimethylethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501111-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[[[4-(Aminosulfonyl)phenyl]amino]thioxomethyl]-4-(1,1-dimethylethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101135952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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